molecular formula C21H22N4O8 B14577074 N-[(Benzyloxy)carbonyl]glycylglycyl-4-nitro-L-phenylalanine CAS No. 61480-95-3

N-[(Benzyloxy)carbonyl]glycylglycyl-4-nitro-L-phenylalanine

Cat. No.: B14577074
CAS No.: 61480-95-3
M. Wt: 458.4 g/mol
InChI Key: CDDRGTOBKZIRQN-KRWDZBQOSA-N
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Description

N-[(Benzyloxy)carbonyl]glycylglycyl-4-nitro-L-phenylalanine is a synthetic compound that belongs to the class of peptides. It is characterized by the presence of a benzyloxycarbonyl group, two glycyl residues, and a 4-nitro-L-phenylalanine residue. This compound is often used in peptide synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]glycylglycyl-4-nitro-L-phenylalanine typically involves the stepwise coupling of amino acids using protecting groups to prevent unwanted side reactions. The benzyloxycarbonyl (Cbz) group is commonly used as a protecting group for the amino terminus. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase methods.

  • Solid-Phase Peptide Synthesis (SPPS)

    • The synthesis begins with the attachment of the first amino acid to a solid resin.
    • The Cbz group is used to protect the amino group of the amino acid.
    • Subsequent amino acids are coupled stepwise using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
    • After the desired peptide sequence is assembled, the peptide is cleaved from the resin and deprotected to yield the final product.
  • Solution-Phase Synthesis

    • The synthesis involves the stepwise coupling of amino acids in solution.
    • Protecting groups such as Cbz are used to protect the amino groups during the coupling reactions.
    • The final product is obtained by deprotecting the peptide and purifying it using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification techniques are employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]glycylglycyl-4-nitro-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon (Pd/C).

    Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation.

    Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and Pd/C.

    Reduction: Hydrogen gas and Pd/C for deprotection of the Cbz group.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction of Nitro Group: 4-amino-L-phenylalanine derivative.

    Deprotection of Cbz Group: Free amino group on the peptide.

Scientific Research Applications

N-[(Benzyloxy)carbonyl]glycylglycyl-4-nitro-L-phenylalanine has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of peptide-based materials and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]glycylglycyl-4-nitro-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of the target protein. The presence of the nitro group and the peptide backbone allows for specific interactions with the active site of enzymes, influencing their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    N-[(Benzyloxy)carbonyl]glycylglycylphenylalanine: Similar structure but lacks the nitro group.

    N-[(Benzyloxy)carbonyl]glycylglycine: Contains only one glycyl residue.

    N-[(Benzyloxy)carbonyl]glycylglycylglycine: Contains an additional glycyl residue.

Uniqueness

N-[(Benzyloxy)carbonyl]glycylglycyl-4-nitro-L-phenylalanine is unique due to the presence of the 4-nitro-L-phenylalanine residue, which imparts distinct chemical and biological properties. The nitro group can participate in specific reactions and interactions, making this compound valuable for studying nitroaromatic compounds and their biological effects.

Properties

CAS No.

61480-95-3

Molecular Formula

C21H22N4O8

Molecular Weight

458.4 g/mol

IUPAC Name

(2S)-3-(4-nitrophenyl)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C21H22N4O8/c26-18(11-23-21(30)33-13-15-4-2-1-3-5-15)22-12-19(27)24-17(20(28)29)10-14-6-8-16(9-7-14)25(31)32/h1-9,17H,10-13H2,(H,22,26)(H,23,30)(H,24,27)(H,28,29)/t17-/m0/s1

InChI Key

CDDRGTOBKZIRQN-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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